molecular formula C23H26N4O3 B4501941 1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B4501941
M. Wt: 406.5 g/mol
InChI Key: RMSAROWPPHJWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-7-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is 406.20049070 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Cancer Research

Research into human urinary carcinogen metabolites, including the analysis of various carcinogens and their metabolites in smokers and non-smokers exposed to environmental tobacco smoke, highlights the application of such compounds in cancer and tobacco research. This area focuses on the utility of assays to provide information about carcinogen dose, exposure differentiation, and carcinogen metabolism in humans, showcasing the compound's relevance in biomarker development for tobacco-related cancer studies (Hecht, 2002).

Antimalarial Drug Targets

The compound's derivatives have shown promise as inhibitors of Protein Farnesyltransferase, a target for malaria treatment caused by Plasmodium falciparum. These findings underscore the potential of naphthyridine-based drugs in developing new therapeutics for malaria, highlighting the compound's role in addressing global health challenges (Sharma, 2017).

Broad Spectrum Biological Activities

1,8-Naphthyridine derivatives have attracted attention for their wide range of biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, among others. The compound's derivatives also hold potential in neurological disorder treatments, such as Alzheimer's disease, multiple sclerosis, and depression, showcasing its versatile applications in drug discovery and development (Madaan et al., 2015).

Chemical Safety and Environmental Impact

Studies on the safety and environmental impact of chemical compounds, including the assessment of their presence in water and potential as endocrine disrupters, emphasize the importance of understanding the broader implications of chemical usage. This includes investigations into the occurrence, fate, and behavior of parabens, compounds related to the discussed chemical, in aquatic environments. Such research is crucial for developing safer chemical practices and minimizing environmental impact (Haman et al., 2015).

Properties

IUPAC Name

1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-3-27-15-20(21(28)19-9-4-16(2)24-22(19)27)23(29)25-18-7-5-17(6-8-18)14-26-10-12-30-13-11-26/h4-9,15H,3,10-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSAROWPPHJWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 5
1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-ethyl-7-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.